molecular formula C6H3Cl2NO B057515 2,6-Dichloroisonicotinaldehyde CAS No. 113293-70-2

2,6-Dichloroisonicotinaldehyde

Cat. No.: B057515
CAS No.: 113293-70-2
M. Wt: 176 g/mol
InChI Key: MVCMPKYZHKUBCL-UHFFFAOYSA-N
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Description

2,6-Dichloroisonicotinaldehyde is an organic compound with the chemical formula C6H3Cl2NO. It is a derivative of isonicotinaldehyde, characterized by the presence of two chlorine atoms at the 2 and 6 positions on the pyridine ring. This compound is known for its crystalline solid form and yellow color .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dichloroisonicotinaldehyde can be synthesized through the reaction of pyridine with chloroacetyl chloride under suitable conditions, followed by hydrolysis of the acid chloride under basic conditions . The reaction conditions typically involve the use of inert gases like nitrogen or argon to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and distillation .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloroisonicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison: 2,6-Dichloroisonicotinaldehyde is unique due to the specific positioning of chlorine atoms, which influences its reactivity and properties. Compared to its analogs, it may exhibit different biological activities and chemical behaviors, making it a valuable compound for targeted applications .

Biological Activity

2,6-Dichloroisonicotinaldehyde (DCINA), a compound with the chemical formula C6_6H3_3Cl2_2NO, has garnered attention in recent years due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

DCINA is a chlorinated derivative of isonicotinic aldehyde, characterized by the presence of two chlorine atoms at the 2 and 6 positions of the pyridine ring. Its structural formula can be represented as follows:

C6H3Cl2NO\text{C}_6\text{H}_3\text{Cl}_2\text{NO}

This compound exhibits notable properties that contribute to its biological activity, including its ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that DCINA possesses significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of pathogens, including both gram-positive and gram-negative bacteria. For instance, it has shown comparable activity to standard antibiotics such as Gentamicin and Ketoconazole in inhibiting bacterial growth . The compound's mechanism likely involves disruption of microbial cell membranes or interference with essential metabolic pathways.

Anticancer Potential

DCINA has been investigated for its anticancer activity, particularly against breast cancer cell lines such as MDA-MB-231 and HepG-2. Studies have reported that DCINA exhibits cytotoxic effects on these cancer cells, suggesting potential as an anticancer agent . The compound's activity may be attributed to its ability to induce apoptosis or inhibit cell proliferation through modulation of signaling pathways involved in cancer progression.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of DCINA. It has been implicated in inhibiting the signaling pathways mediated by inflammatory cytokines such as IL-12 and IL-23, which are critical in autoimmune diseases like inflammatory bowel disease (IBD) and psoriasis . By selectively targeting these pathways, DCINA may offer therapeutic benefits in conditions characterized by chronic inflammation.

The biological activity of DCINA can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : DCINA has been shown to inhibit specific enzymes involved in inflammatory responses and cancer cell proliferation.
  • Modulation of Gene Expression : The compound can alter the expression levels of genes associated with inflammation and tumor growth.
  • Metal Complex Formation : Research suggests that DCINA can form complexes with metal ions (e.g., Cu2+^{2+}, Ni2+^{2+}), enhancing its biological efficacy . These complexes may exhibit improved antimicrobial and anticancer activities compared to the free ligand.

Research Findings and Case Studies

A variety of studies have contributed to our understanding of the biological activities of DCINA:

  • A study evaluating the cytotoxic effects on MDA-MB-231 cells found that treatment with DCINA resulted in a dose-dependent decrease in cell viability, indicating its potential as a therapeutic agent against breast cancer .
  • Another investigation focused on the anti-inflammatory properties demonstrated that DCINA effectively reduced cytokine levels in animal models of IBD, suggesting its utility in managing inflammatory conditions .

Data Summary

Biological Activity Effect Mechanism Reference
AntimicrobialEffective against gram-positive/negative bacteriaMembrane disruption
AnticancerCytotoxic to MDA-MB-231 cellsInduction of apoptosis
Anti-inflammatoryReduces IL-12/IL-23 levelsInhibition of cytokine signaling

Properties

IUPAC Name

2,6-dichloropyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO/c7-5-1-4(3-10)2-6(8)9-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVCMPKYZHKUBCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1Cl)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375485
Record name 2,6-dichloroisonicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113293-70-2
Record name 2,6-dichloroisonicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dichloropyridine-4-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Oxidation of the above alcohol (1.2 g) according to the conditions of Swern (oxalyl chloride, 0.33 ml; dimethyl sulphoxide, 0.54 ml; triethylamine, 2.35 ml) gave (2,6-dichloro-4-pyridyl)methanal (1.2 g). NMR 1H: 10.02(1H,s), 7.68(2H,s).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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